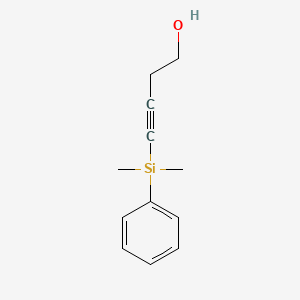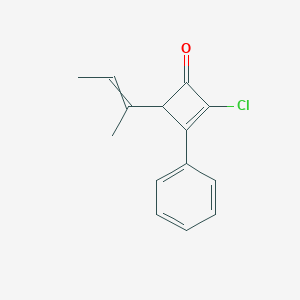
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclobutene ring substituted with a butenyl group, a chlorine atom, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclobutene ring, which can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Substitution Reactions: The introduction of the butenyl group and the chlorine atom can be accomplished through substitution reactions. For example, the reaction of a cyclobutene derivative with butenyl halides in the presence of a base can yield the desired butenyl-substituted product.
Aromatic Substitution: The phenyl group can be introduced through an aromatic substitution reaction, such as a Friedel-Crafts alkylation, using a suitable phenylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions to replace the chlorine atom or the butenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways: The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one: shares similarities with other cyclobutene derivatives, such as 1-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one and 4-(But-2-en-2-yl)-3-phenylcyclobut-2-en-1-one.
Unique Features: The presence of the chlorine atom and the specific substitution pattern on the cyclobutene ring make this compound unique compared to its analogs.
Highlighting Uniqueness
The unique substitution pattern and the presence of the chlorine atom confer specific chemical properties to this compound, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
500768-38-7 |
|---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
4-but-2-en-2-yl-2-chloro-3-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C14H13ClO/c1-3-9(2)11-12(13(15)14(11)16)10-7-5-4-6-8-10/h3-8,11H,1-2H3 |
InChI Key |
ITZVTUXARWRBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1C(=C(C1=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


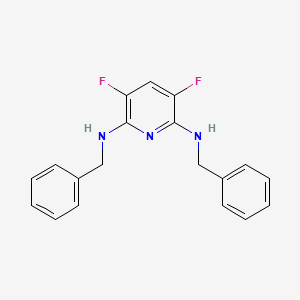
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)

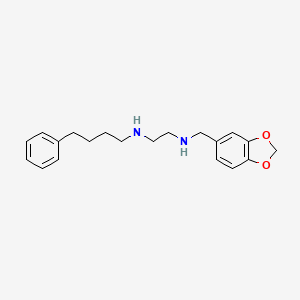
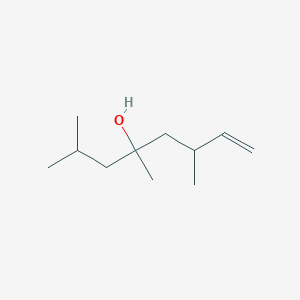
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
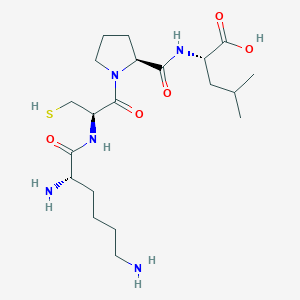
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
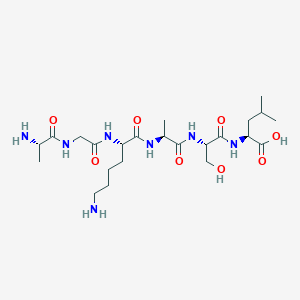
![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)
